[(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](ethyl)amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride typically involves several steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives.
Alkylation: The benzothiophene core is then subjected to alkylation reactions to introduce the propan-2-yl group.
Amination: The alkylated benzothiophene is then reacted with ethylamine to introduce the ethylamine group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted amines or amides.
Scientific Research Applications
(2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
- (2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride
Uniqueness
(2R)-1-(1-benzothiophen-5-yl)propan-2-ylamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylamine group, in particular, may confer distinct pharmacological properties compared to similar compounds with different substituents.
Properties
CAS No. |
2679950-21-9 |
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Molecular Formula |
C13H18ClNS |
Molecular Weight |
255.81 g/mol |
IUPAC Name |
(2R)-1-(1-benzothiophen-5-yl)-N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H17NS.ClH/c1-3-14-10(2)8-11-4-5-13-12(9-11)6-7-15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
GWNQSMWNNJZEKC-HNCPQSOCSA-N |
Isomeric SMILES |
CCN[C@H](C)CC1=CC2=C(C=C1)SC=C2.Cl |
Canonical SMILES |
CCNC(C)CC1=CC2=C(C=C1)SC=C2.Cl |
Purity |
93 |
Origin of Product |
United States |
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